3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one
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Overview
Description
3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an amino group at the third position and a cyclopropylmethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring but without the amino and cyclopropylmethyl substitutions.
3-Iodopyrroles: Compounds with a pyrrole ring substituted with an iodine atom at the third position.
Spiro[3H-indole-3,2’-pyrrolidin]-2-one: Compounds with a spirocyclic structure involving an indole and a pyrrolidinone ring.
Uniqueness
3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a cyclopropylmethyl group enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-amino-1-(cyclopropylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O/c9-7-3-4-10(8(7)11)5-6-1-2-6/h6-7H,1-5,9H2 |
InChI Key |
ODTWWVYCSOUNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(C2=O)N |
Origin of Product |
United States |
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